Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido-benzimidazole core. Key structural attributes include:
- A methyl ester group at position 3, influencing metabolic stability and solubility.
- A 2-methyl group on the dihydropyrimido ring, contributing to steric effects and conformational rigidity.
This compound belongs to a class of molecules with reported pharmacological activities, including protein kinase inhibition and antineoplastic effects . The fluorine atom enhances bioavailability and binding affinity, common in medicinal chemistry optimization .
Properties
CAS No. |
777879-32-0 |
|---|---|
Molecular Formula |
C19H16FN3O2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-7-3-4-8-13(12)20)23-15-10-6-5-9-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22) |
InChI Key |
OGHWDTPJHFQMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4F)C(=O)OC |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is crucial to ensure the safety and environmental sustainability of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit topoisomerase II, leading to the disruption of DNA replication in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key analogues and their substituent-driven differences:
*Estimated based on structural similarity.
Crystallographic and Stability Considerations
- The nitro- and trifluoromethyl-substituted analogue () demonstrates robust crystal packing via C–H···N/O hydrogen bonds and π-π interactions , suggesting solid-state stability . The fluorine in the target compound may similarly stabilize intermolecular interactions.
- SHELX software (–9) and WinGX () are pivotal tools for structural validation, ensuring accurate comparisons of bond lengths and angles across analogues.
Biological Activity
Methyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16FN3O2
- Molecular Weight : 321.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, influencing multiple cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells by disrupting the normal cell cycle and activating pro-apoptotic factors.
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound possesses significant anticancer properties. For instance:
- In Vitro Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) with IC50 values indicating effective inhibition of cell growth.
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces G0/G1 phase arrest in the cell cycle and promotes apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential:
- Bacterial Inhibition : It exhibits activity against Gram-positive and Gram-negative bacteria by interfering with bacterial protein synthesis and cell wall integrity.
- Fungal Activity : Preliminary studies suggest efficacy against certain fungal strains, indicating a broad-spectrum antimicrobial profile.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
